![molecular formula C29H28N4O3 B3819512 N-[[2-[2-(cyclobutanecarbonylamino)phenyl]-5-methyl-1,3-oxazol-4-yl]methyl]-2-cyclopropylquinoline-4-carboxamide](/img/structure/B3819512.png)
N-[[2-[2-(cyclobutanecarbonylamino)phenyl]-5-methyl-1,3-oxazol-4-yl]methyl]-2-cyclopropylquinoline-4-carboxamide
Overview
Description
N-[[2-[2-(cyclobutanecarbonylamino)phenyl]-5-methyl-1,3-oxazol-4-yl]methyl]-2-cyclopropylquinoline-4-carboxamide is a complex organic compound that features a unique combination of cyclobutane, oxazole, and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[2-(cyclobutanecarbonylamino)phenyl]-5-methyl-1,3-oxazol-4-yl]methyl]-2-cyclopropylquinoline-4-carboxamide typically involves multiple steps, including the formation of the cyclobutane ring, the construction of the oxazole ring, and the coupling of these fragments with the quinoline moiety. Common synthetic routes may include:
Cyclobutane Formation: The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions, often requiring harsh reaction conditions or the use of radical cations to facilitate the process.
Oxazole Ring Construction: The oxazole ring can be formed through cyclization reactions involving amides and aldehydes under acidic or basic conditions.
Coupling Reactions: The final coupling of the cyclobutane and oxazole fragments with the quinoline moiety can be achieved using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[2-(cyclobutanecarbonylamino)phenyl]-5-methyl-1,3-oxazol-4-yl]methyl]-2-cyclopropylquinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-[[2-[2-(cyclobutanecarbonylamino)phenyl]-5-methyl-1,3-oxazol-4-yl]methyl]-2-cyclopropylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Its derivatives may find use in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[[2-[2-(cyclobutanecarbonylamino)phenyl]-5-methyl-1,3-oxazol-4-yl]methyl]-2-cyclopropylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-containing Compounds: These include various natural products and synthetic analogs that feature the cyclobutane ring, known for their biological activities.
Oxazole-containing Compounds: Compounds with the oxazole ring are widely studied for their medicinal properties and synthetic utility.
Quinoline-containing Compounds: Quinoline derivatives are well-known for their therapeutic potential, particularly in the treatment of malaria and other diseases.
Uniqueness
N-[[2-[2-(cyclobutanecarbonylamino)phenyl]-5-methyl-1,3-oxazol-4-yl]methyl]-2-cyclopropylquinoline-4-carboxamide is unique due to its combination of cyclobutane, oxazole, and quinoline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-[2-(cyclobutanecarbonylamino)phenyl]-5-methyl-1,3-oxazol-4-yl]methyl]-2-cyclopropylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-17-26(33-29(36-17)21-10-3-5-12-24(21)32-27(34)19-7-6-8-19)16-30-28(35)22-15-25(18-13-14-18)31-23-11-4-2-9-20(22)23/h2-5,9-12,15,18-19H,6-8,13-14,16H2,1H3,(H,30,35)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGMZHQMGCUOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2NC(=O)C3CCC3)CNC(=O)C4=CC(=NC5=CC=CC=C54)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-4a,5,6,7-tetrahydronaphthalene-1,3-dicarbonitrile](/img/structure/B3819431.png)
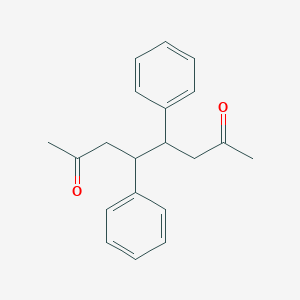
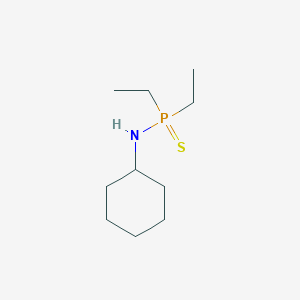
![1-(4-Ethylphenyl)-2-(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)ethanone;bromide](/img/structure/B3819460.png)
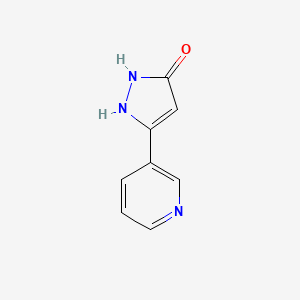
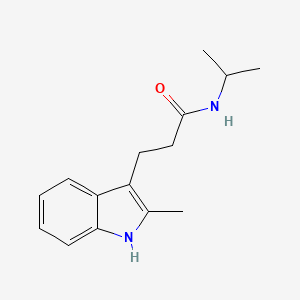
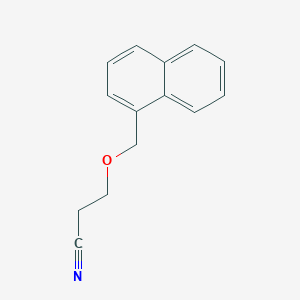
![N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3819476.png)

![1-(cyclohexylmethyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3819499.png)
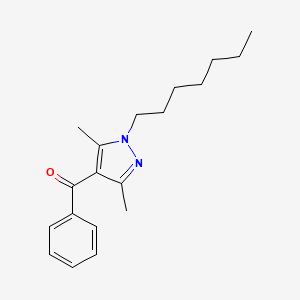
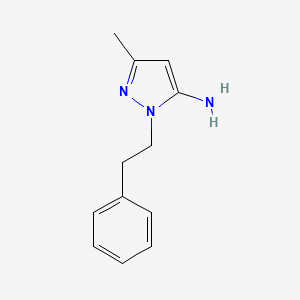
![N-[(2-chlorophenyl)sulfonyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3819511.png)
![Ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-6-yl]amino]acetate](/img/structure/B3819519.png)
